REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[CH:11]1[CH2:15][CH:14]=[CH:13][O:12]1.FC1C=CC=C([N+]([O-])=O)C=1C1C=CCO1.CCN(CC)CC>[Pd].CO.CCOCC>[F:1][C:2]1[C:3]([CH:11]2[CH2:15][CH2:14][CH2:13][O:12]2)=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8]
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Name
|
2-(2-fluoro-6-nitro-phenyl)-2,3-dihydrofuran
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)[N+](=O)[O-])C1OC=CC1
|
Name
|
2-(2-fluoro-6-nitro-phenyl)-2,5-dihydrofuran
|
Quantity
|
186.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)[N+](=O)[O-])C1OCC=C1
|
Name
|
|
Quantity
|
124.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
37.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
117 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was shaken until consumption of the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Added the crude
|
Type
|
ADDITION
|
Details
|
After adding 45 psi H2
|
Type
|
CUSTOM
|
Details
|
(HPLC and LCMS showed complete reaction)
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through Celite™
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
giving a brown oil, which
|
Type
|
WASH
|
Details
|
washed with water (2×)
|
Type
|
EXTRACTION
|
Details
|
The ether phase was extracted with aqueous 1 N HCl (5×250 mL), which
|
Type
|
WASH
|
Details
|
was washed with Et2O (3×)
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous phase was extracted with CH2Cl2(4×)
|
Type
|
EXTRACTION
|
Details
|
the combined organic extract
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NH4Cl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica eluting with CH2Cl2 to 25% EtOAc/hexane
|
Type
|
CONCENTRATION
|
Details
|
The desired filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(N)C=CC1)C1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.8 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |